2-Chloro-4-(4-methylpiperazino)benzaldehyde
Overview
Description
“2-Chloro-4-(4-methylpiperazino)benzaldehyde” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-methylpiperazino)benzaldehyde” can be represented by the SMILES stringCN1CCN(CC1)c2ccc(C=O)cc2
. This indicates that the compound contains a 4-methylpiperazino group attached to a benzaldehyde group . Physical And Chemical Properties Analysis
“2-Chloro-4-(4-methylpiperazino)benzaldehyde” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives
Research on pyridobenzoxazepine and pyridobenzothiazepine derivatives demonstrated their potential as central nervous system agents. Various derivatives were synthesized and evaluated for their affinities to D2, D1, 5-HT2, and cholinergic (M) receptors. Although a decrease in affinities was noted compared to dibenzazepine compounds, certain substituted analogues retained activity. Some molecules exhibited significant disinhibitory activity in behavioral tests, aligning with anxiolytic drugs' effects. One derivative, in particular, showed a neurochemical profile compatible with atypical antipsychotic activity (Liégeois et al., 1994).
Benzazole Derivatives for Antidepressant Activities
Novel benzazole derivatives were synthesized and evaluated for their antidepressant-like effects using tail suspension and modified forced swimming tests. Certain compounds notably decreased immobility time, suggesting significant antidepressant-like activities. Mechanistic studies suggested the involvement of the serotonergic system and contributions of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors to the antidepressant effects (Tokgöz et al., 2018).
Genotoxicity Studies
A study on benzaldehyde's genotoxic effects on Drosophila melanogaster revealed increased incidence of mutated phenotypes and protein profile changes in treated larvae. The Wing Somatic Mutation and Recombination Test (SMART) was used to assess genotoxicity, indicating the compound's potential for inducing genetic mutations (Deepa Pv et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKAOEWIJKITLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732968 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazino)benzaldehyde | |
CAS RN |
51420-30-5 | |
Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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